molecular formula C8H9N3O2 B1271749 5-Amino-isophthalamide CAS No. 28321-49-5

5-Amino-isophthalamide

Cat. No. B1271749
CAS RN: 28321-49-5
M. Wt: 179.18 g/mol
InChI Key: UXPIWHPHEGRYLB-UHFFFAOYSA-N
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Description

5-Aminoisophthalamide (5-AIP) is an organic compound with a molecular formula of C8H8N2O2. It is a white crystalline solid, soluble in water and ethanol, and insoluble in acetone and ether. 5-AIP is a versatile compound that has many applications in the fields of chemistry and biology. It is used in the synthesis of various compounds, such as pharmaceuticals, dyes, and pigments. It is also used in the production of biodegradable plastics, and has been studied for its potential applications in drug delivery systems and biocatalysis.

Scientific Research Applications

  • Polyamide Dendrons Synthesis 5-Amino-isophthalamide derivatives have been utilized in the synthesis of branched polyamide dendrons. For example, 5-(2-aminoethoxy)-isophthalic acid, a related compound, was synthesized and applied in creating up to generation 4 dendrons using peptide chemistry methods (Voit & Wolf, 1997).

  • Anion Binding Studies Derivatives of isophthalamide, such as those prepared from the reaction between isophthaloyl chloride and amino-methylpyridine, have been studied for their potential as anion receptors, specifically for chromate anions. This highlights the chemical versatility of isophthalamide compounds in molecular recognition (Kadir et al., 2019).

  • Poly(urethane-amide)s Development Novel monomers based on isophthalamide, like N1,N3-bis(5-hydroxynaphthalene-1-yl) isophthalamide synthesized from 5-amino-1-naphthol, have been used to create poly(urethane-amide)s. These polymers exhibit improved thermal stability and solubility, demonstrating potential applications in various industries (Rahmatkhah & Mehdipour‐Ataei, 2021).

  • Fluorescent Organic Probes Isophthalamide derivatives, such as 5-((4,6-Diamino-1,3,5-triazin-2-yl)amino)isophthalic acid, have been developed as single-molecule fluorescent probes. These are useful for the selective and ultrafast sensing of environmental pollutants like 2,4,6-trinitrophenol (TNP) in water (Das & Mandal, 2018).

  • Cancer Research N1,N3-bis(1-oxopropan-2-yl) isophthalamide-based derivatives have shown significant anticancer activity, as seen in the cytotoxic potentiality assessment on various tumor cell lines. This suggests their application in the development of novel cancer treatments (Kassem et al., 2019).

  • Protein Structure Determination 5-Amino-2,4,6-tribromoisophthalic acid, closely related to this compound, has been used as a phasing tool for protein structure determination in X-ray crystallography, illustrating its utility in biochemistry and molecular biology (Beck, Gruene, & Sheldrick, 2010).

  • Piezoelectric Immunosenors Aromatic–aliphatic monomers derived from 5-aminoisophthalic acid have been employed in the creation of hyperbranched polyamides. These have been applied in piezoelectric immunosensors for antibody immobilization, demonstrating their role in biomedical engineering (Liu, Shen, Xu, & Shen, 2007).

  • Wholly Aromatic Polyesters Synthesis Novel aromatic polyesters containing 5-(2-Phthalimidyl-3-methyl butanoylamino)isophthalic acid have been synthesized. These materials exhibit good thermal stability and solubility, suggesting their potential in high-performance material applications (Mallakpour & Kolahdoozan, 2007).

Mechanism of Action

Target of Action

5-Amino-isophthalamide, also known as 5-Aminoisophthalamide, is a compound used in proteomics research . .

Mode of Action

It’s known that the compound is used as an intermediate in the preparation of iodinated diagnostic agents . This suggests that it may interact with its targets to facilitate the production of these agents.

Biochemical Pathways

It’s known that the compound is used as an intermediate in the preparation of iodinated diagnostic agents , which implies that it may play a role in the biochemical pathways related to iodine metabolism and diagnostic imaging.

Result of Action

Given its role as an intermediate in the preparation of iodinated diagnostic agents , it can be inferred that the compound may contribute to the production of these agents, which are used to enhance the contrast in medical imaging.

Biochemical Analysis

Biochemical Properties

5-Amino-isophthalamide plays a crucial role in biochemical reactions, particularly in the formation of oximes and hydrazones . It interacts with various enzymes and proteins, including nicotinamide N-methyltransferase (NNMT), which is involved in metabolic pathways . The compound’s interactions with these biomolecules are essential for its function in regulating metabolic processes and influencing cellular activities.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound’s impact on these processes is crucial for maintaining cellular homeostasis and regulating metabolic activities. Additionally, this compound has been shown to affect the activity of adipocytes, promoting the conversion of white fat cells to metabolically active brown-like fat cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with NNMT and other enzymes . By targeting NNMT, the compound affects the methylation status of histones and DNA, influencing gene expression and cellular metabolism . Additionally, this compound interacts with essential amino acids, such as leucine, valine, and isoleucine, influencing their metabolism and promoting anabolic processes crucial for muscle growth and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can maintain its stability over extended periods, allowing for sustained effects on cellular processes . Its degradation products may also have significant biochemical activities that need to be considered in long-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound is orally active in rodents, with a tolerable oral dosage of approximately 100mg/kg in mice . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Additionally, the compound’s effects on metabolic pathways and enzyme activity are dose-dependent, with higher doses leading to more pronounced effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to amino acid degradation and energy metabolism . The compound interacts with enzymes such as NNMT, influencing the methylation of nicotinamide and the production of nicotinamide adenine dinucleotide (NAD+) . These interactions are crucial for maintaining cellular energy balance and regulating metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s solubility in water and its interactions with cellular membranes influence its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function . The compound is directed to particular cellular compartments through targeting signals and post-translational modifications . These localization patterns are crucial for its role in regulating cellular processes and maintaining cellular homeostasis .

properties

IUPAC Name

5-aminobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c9-6-2-4(7(10)12)1-5(3-6)8(11)13/h1-3H,9H2,(H2,10,12)(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPIWHPHEGRYLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)N)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50367998
Record name 5-Amino-isophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28321-49-5
Record name 5-Amino-isophthalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50367998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-aminobenzene-1,3-dicarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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